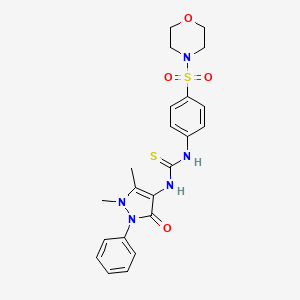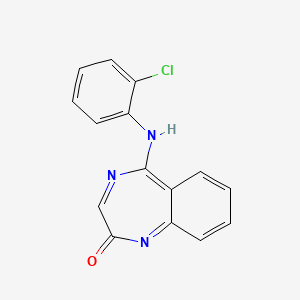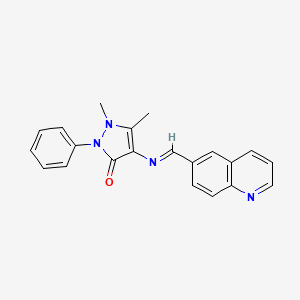![molecular formula C14H23NS B7464342 2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)
2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as UWA-101, and it belongs to the class of compounds called phenylcyclohexylamines. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail. In
作用機序
The mechanism of action of UWA-101 involves its binding to the NMDA receptor and the dopamine transporter. UWA-101 binds to the NMDA receptor at the glycine site, which enhances the activation of the receptor. This results in an increase in the release of glutamate, which is an excitatory neurotransmitter. UWA-101 also binds to the dopamine transporter, which results in an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
UWA-101 has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity and memory formation, which may have potential applications in the treatment of cognitive disorders. UWA-101 has also been shown to have antidepressant-like effects, which may have potential applications in the treatment of depression. UWA-101 has also been shown to have analgesic effects, which may have potential applications in the treatment of pain.
実験室実験の利点と制限
UWA-101 has several advantages for lab experiments. It has a high affinity for the NMDA receptor and the dopamine transporter, which makes it a useful tool for studying the effects of these receptors on the central nervous system. UWA-101 is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to using UWA-101 in lab experiments. UWA-101 has been shown to have some toxic effects, which may limit its use in certain experiments. Additionally, UWA-101 has not been extensively studied in humans, which may limit its potential applications in clinical settings.
将来の方向性
There are several future directions for research on UWA-101. One area of research is the study of its effects on cognitive disorders such as Alzheimer's disease and schizophrenia. UWA-101 has shown promise in enhancing synaptic plasticity and memory formation, which may have potential applications in the treatment of these disorders. Another area of research is the study of its effects on pain. UWA-101 has shown analgesic effects, which may have potential applications in the treatment of chronic pain. Additionally, further studies are needed to determine the safety and efficacy of UWA-101 in humans, which may pave the way for its potential use in clinical settings.
Conclusion:
In conclusion, UWA-101 is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail. UWA-101 has shown promise in enhancing synaptic plasticity and memory formation, as well as in the treatment of depression and pain. Further research is needed to determine the safety and efficacy of UWA-101 in humans, which may pave the way for its potential use in clinical settings.
合成法
The synthesis of UWA-101 involves the reaction of 2,3-dimethylcyclohexanone with 5-methylthiophen-2-ylmethanamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through a series of steps, including reduction of the ketone group, formation of an imine, and reduction of the imine to the amine. The final product is obtained as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
UWA-101 has been studied extensively for its potential applications in scientific research. One of the main areas of research is the study of its effects on the central nervous system. UWA-101 has been shown to have a high affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. UWA-101 has also been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
特性
IUPAC Name |
2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NS/c1-10-5-4-6-14(12(10)3)15-9-13-8-7-11(2)16-13/h7-8,10,12,14-15H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDWBJYJQFXGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NCC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7464275.png)

![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)


![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)

![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)
